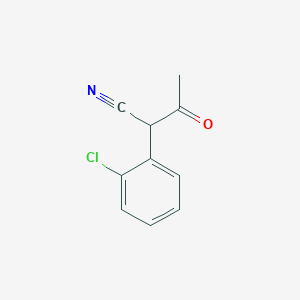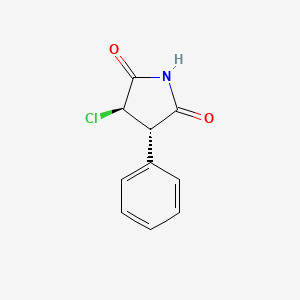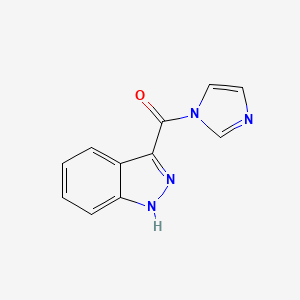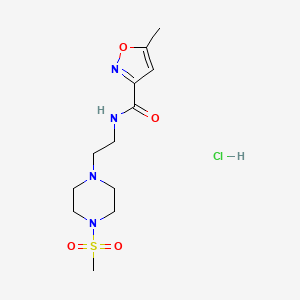
2-(Chlorophenyl)-3-oxobutanenitrile
Übersicht
Beschreibung
2-(Chlorophenyl)-3-oxobutanenitrile, also known as 2-chlorobenzyl cyanide, is an organonitrile compound which has been studied for its potential applications in various scientific fields. It is a colourless liquid with a boiling point of 94.3 °C and a melting point of -36.9 °C. 2-(Chlorophenyl)-3-oxobutanenitrile has been used in the synthesis of various compounds and has been studied for its potential therapeutic effects.
Wissenschaftliche Forschungsanwendungen
Chalcone Derivatives and Drug Investigations
Chalcones are α,β-unsaturated ketones with a distinctive structure, including two aromatic rings linked by an aliphatic three-carbon chain. 2-Chlorophenylacetonitrile serves as a precursor for chalcone derivatives. Researchers have explored novel approaches for synthesizing these derivatives, leading to a wide range of pharmacological and biological effects. Notably, chalcone derivatives exhibit the following properties:
Heterocyclic Ring Synthesis
Chalcones can be used to synthesize diverse heterocyclic rings through ring closure reactions. 2-Chlorophenylacetonitrile facilitates the creation of cyanopyridines, pyrazolines, isoxazoles, and pyrimidines with different heterocyclic systems. These compounds find applications in medicinal chemistry and drug development .
Plant Growth Regulators
Indole derivatives play a crucial role in plant growth regulation. While not directly related to chalcones, it’s worth noting that indole-3-acetic acid (IAA), a plant hormone, is produced from tryptophan degradation. Indole derivatives impact plant growth, development, and responses to environmental cues .
Chemical Mediator Inhibition
Researchers have explored chalcone derivatives for their inhibitory effects on chemical mediators released from mast cells, macrophages, neutrophils, and microglial cells. These compounds may hold promise in managing inflammatory responses and related conditions .
Flavor and Fragrance Industry
Chalcones contribute to the flavor and fragrance profiles of various natural foodstuffs. Although not specific to 2-chlorophenylacetonitrile , understanding chalcone chemistry aids in developing synthetic flavors and fragrances .
Pharmaceutical Synthesis
Chalcones act as synthons, enabling the design of analogs and novel heterocycles with pharmaceutical relevance. Their α,β-unsaturated carbonyl system ensures stability in both cis and trans forms, making them valuable building blocks for drug synthesis .
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-3-oxobutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-7(13)9(6-12)8-4-2-3-5-10(8)11/h2-5,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPBVMZXVUMUME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C#N)C1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-3-oxobutanenitrile | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(7S,11S,12R,13S,14R,15R,16R,17S,18S,21Z)-26-[(E)-(4-Cyclopentylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B2679220.png)

![[1-(Methoxymethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2679223.png)
![2-{[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B2679225.png)

![1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-2-carboxylic acid](/img/structure/B2679227.png)

![Diethyl 2-{[(2,3-dimethyl-6-quinoxalinyl)amino]methylene}malonate](/img/structure/B2679231.png)
![2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B2679233.png)
![4-(Bicyclo[4.1.0]heptane-7-carbonyl)morpholine-3-carbonitrile](/img/structure/B2679235.png)
![methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2679236.png)